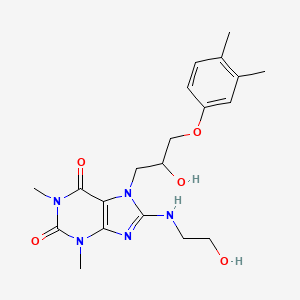

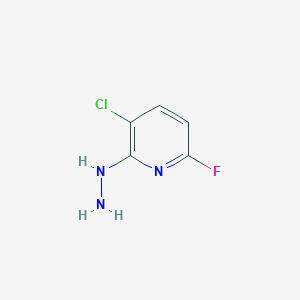

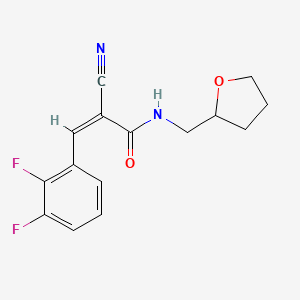

4-氨基-N-(1-甲基哌啶-4-基)-3-(三氟甲氧基)苯甲酰胺

描述

The compound "4-amino-N-(1-methylpiperidin-4-yl)-3-(trifluoromethoxy)benzamide" is a structurally complex molecule that may be related to various benzamide derivatives with potential biological activities. While the provided papers do not directly discuss this compound, they do provide insights into similar benzamide analogs and their synthesis, molecular structure, and biological activities, which can be informative for understanding the compound .

Synthesis Analysis

The synthesis of benzamide derivatives often involves the acylation and alkylation of amino groups, as seen in the preparation of analogs related to 4-amino-N-(1-phenylethyl)benzamide . Modifications to the benzamide structure, such as the insertion of a methylene group or hydride reduction, can affect the biological activity of these compounds . Additionally, the synthesis of N-substituted benzamides can lead to compounds with significant electrophysiological activity . The continuous flow synthesis of related compounds, such as N,N-diethyl-4-(3-fluorophenylpiperidin-4-ylidenemethyl)benzamide, demonstrates the potential for efficient production of benzamide derivatives .

Molecular Structure Analysis

The molecular structure of benzamide derivatives can be characterized using various spectroscopic techniques, including NMR and FTIR spectroscopy . X-ray crystallography provides detailed information about the molecular geometry and intermolecular interactions, such as hydrogen bonding and pi-pi stacking, which can influence the compound's properties and reactivity .

Chemical Reactions Analysis

Benzamide derivatives can undergo various chemical reactions, including condensation and cyclocondensation, to form new compounds with different biological activities . The reactivity of the benzamide moiety can be influenced by the substitution pattern on the aromatic ring and the nature of the substituents .

Physical and Chemical Properties Analysis

The physical properties of benzamide derivatives, such as melting points, can be determined through crystallization and characterization studies . The chemical properties, including vibrational frequencies and chemical shifts, can be analyzed using spectroscopic methods to gain insights into the functional groups present in the molecule . These properties are crucial for understanding the compound's stability, solubility, and potential interactions with biological targets.

Biological Activity

Benzamide derivatives exhibit a range of biological activities, including anticonvulsant, electrophysiological, and antiproliferative effects . The structure-activity relationship is an important aspect of drug design, as modifications to the molecular structure can lead to changes in potency and selectivity towards biological targets . The antibacterial activity of certain benzamide compounds also highlights their potential as therapeutic agents .

科学研究应用

光化学和光学性质

涉及与4-氨基-N-(1-甲基哌啶-4-基)-3-(三氟甲氧基)苯甲酰胺相关的化合物的研究领域之一集中于它们的光化学和光学性质。对吡啶基取代的苯甲酰胺(例如与感兴趣的化学结构相关的那些)的研究表明,这些化合物具有聚集增强发射 (AEE) 和多刺激响应特性。发现这些化合物在溶液和固态中都是发光的,在水-DMF 溶液中形成具有增强发射的纳米聚集体。它们的 AEE 行为随溶剂极性而变化,并且它们在研磨和退火后表现出晶态和非晶态之间的可逆转变,表明具有机械致变色特性 (Srivastava 等人,2017)。

合成和化学分析

对结构上与4-氨基-N-(1-甲基哌啶-4-基)-3-(三氟甲氧基)苯甲酰胺相关的N-甲基哌嗪系列中新酰胺的合成和表征的研究,促进了具有潜在药理应用的化合物的开发。这包括合成含有 N-甲基哌嗪片段的羧酸酰胺,这是合成抗白血病剂(如伊马替尼)的关键中间体。该过程涉及 1-甲基哌嗪或 3-和 4-(4-甲基哌嗪-1-基甲基)苯胺与各种氯苯甲酰氯的反应,导致取代的 4-氨基-N-[4-(4-甲基哌嗪-1-基甲基)苯基]苯甲酰胺 (Koroleva 等人,2011)。

癌细胞系抑制

另一个重要的应用是合成对癌细胞增殖具有不同抑制作用的化合物。例如,3-氨基-4-吗啉代-N-[2-(三氟甲氧基)苯基]-1H-吲唑-1-甲酰胺的合成证明了对癌细胞系增殖的有效抑制。这项研究突出了结构相似的化合物在癌症治疗中作为治疗应用的潜力 (Lu 等人,2017)。

抗惊厥活性

结构上与 4-氨基-N-(1-甲基哌啶-4-基)-3-(三氟甲氧基)苯甲酰胺相关的化合物已对其抗惊厥活性进行了评估。对 4-氨基-N-(1-苯乙基)苯甲酰胺类似物的合成和抗惊厥活性的研究表明,对氨基或苯乙基的修饰会显着影响抗惊厥效力和毒性,从而深入了解抗惊厥活性的结构要求 (Clark & Davenport,1987)。

属性

IUPAC Name |

4-amino-N-(1-methylpiperidin-4-yl)-3-(trifluoromethoxy)benzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H18F3N3O2/c1-20-6-4-10(5-7-20)19-13(21)9-2-3-11(18)12(8-9)22-14(15,16)17/h2-3,8,10H,4-7,18H2,1H3,(H,19,21) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VNOHEWUYHBJEMA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCC(CC1)NC(=O)C2=CC(=C(C=C2)N)OC(F)(F)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H18F3N3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

317.31 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-amino-N-(1-methylpiperidin-4-yl)-3-(trifluoromethoxy)benzamide | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Synthesis routes and methods IV

Procedure details

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

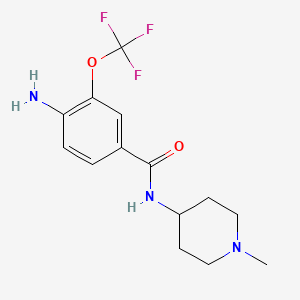

![tert-butyl (2R)-2-({[(1-cyano-1,2-dimethylpropyl)carbamoyl]methyl}amino)-2-phenylacetate](/img/structure/B2540584.png)

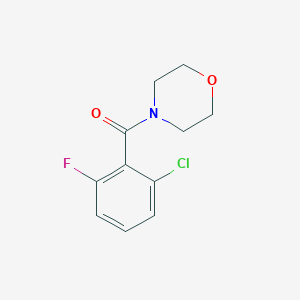

![N-(5-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)benzamide](/img/structure/B2540596.png)

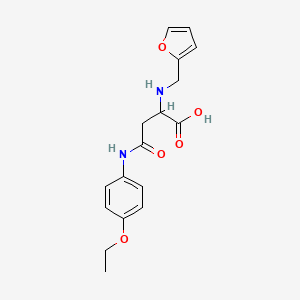

![[6-(Oxan-4-yl)pyrimidin-4-yl]-(4-pyridin-2-ylpiperazin-1-yl)methanone](/img/structure/B2540598.png)